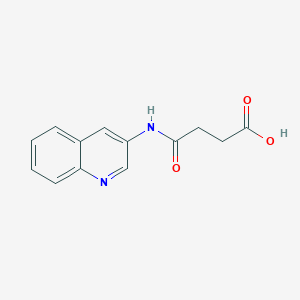
4-Oxo-4-(quinolin-3-ylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(quinolin-3-ylamino)butanoic acid is an organic compound with the molecular formula C13H12N2O3 This compound is characterized by the presence of a quinoline ring attached to a butanoic acid backbone, with an oxo group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(quinolin-3-ylamino)butanoic acid typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Butanoic Acid Moiety: The quinoline derivative is then reacted with a suitable butanoic acid precursor. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline derivative is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the fourth position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(quinolin-3-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with additional oxo groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxy-4-(quinolin-3-ylamino)butanoic acid.
Substitution: The amino group on the quinoline ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or N-bromophthalimide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxo groups.
Reduction: 4-Hydroxy-4-(quinolin-3-ylamino)butanoic acid.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Oxo-4-(quinolin-3-ylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(quinolin-3-ylamino)butanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a quinoline ring.
4-Oxo-4-(pyridin-3-ylamino)butanoic acid: Similar structure but with a pyridine ring instead of a quinoline ring.
4-Oxo-4-(quinolin-2-ylamino)butanoic acid: Similar structure but with the amino group attached to the second position of the quinoline ring.
Uniqueness
4-Oxo-4-(quinolin-3-ylamino)butanoic acid is unique due to the presence of the quinoline ring at the third position, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
4-oxo-4-(quinolin-3-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(5-6-13(17)18)15-10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONHOBISRYTOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B345047.png)
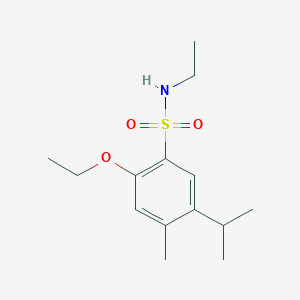
amine](/img/structure/B345054.png)
![(Tert-butyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B345055.png)
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B345063.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B345064.png)
![5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B345067.png)
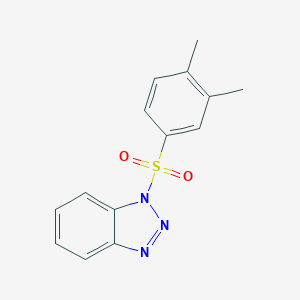
![3,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B345070.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345071.png)
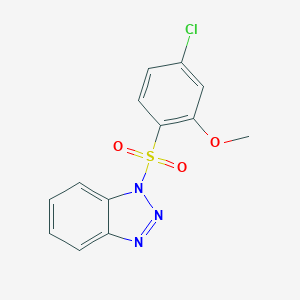
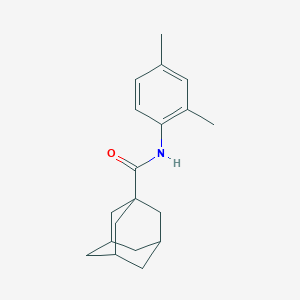
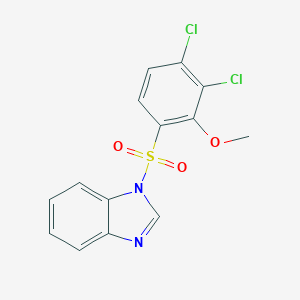
![N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B345078.png)
